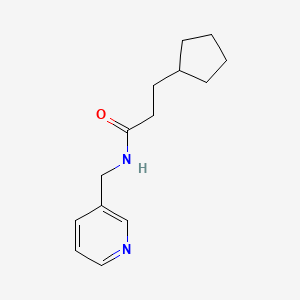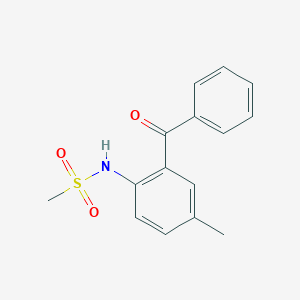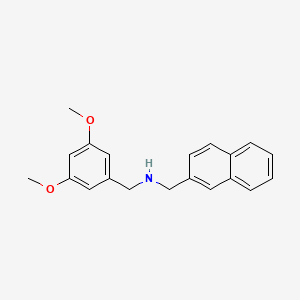![molecular formula C15H22N2O3S B5888816 N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as DMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. DMPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMPA has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation and migration, and the modulation of immune responses. DMPA has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPA in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, DMPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DMPA.
Direcciones Futuras
There are several future directions for research on DMPA, including the development of novel DMPA-based drugs with improved pharmacological properties, the identification of new targets and signaling pathways affected by DMPA, and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of DMPA and its effects on different cell types and tissues.
Métodos De Síntesis
DMPA can be synthesized using a multistep process that involves the reaction of 2,5-dimethylphenylamine with pyrrolidine and subsequent reaction with methanesulfonyl chloride. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
DMPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, DMPA has been shown to possess potent antitumor activity against certain types of cancer cells. In drug discovery, DMPA has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In neuroscience, DMPA has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-6-7-13(2)14(10-12)17(21(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYJDVBLYXMGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)





![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)



![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
